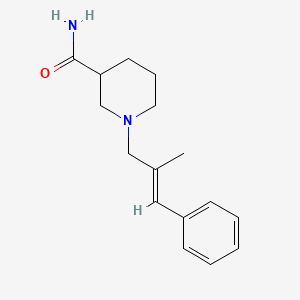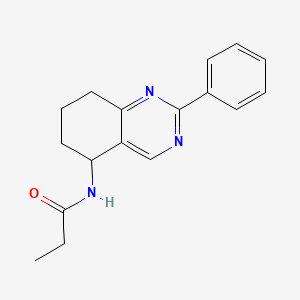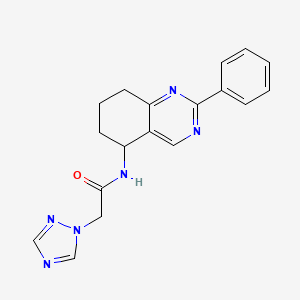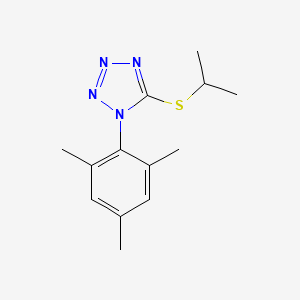![molecular formula C23H29N3O4 B6057804 N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. By inhibiting this enzyme, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.
Mécanisme D'action
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. Incretin hormones are released from the gut in response to food intake and stimulate insulin secretion and decrease glucagon secretion. By inhibiting N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in lab experiments include their ability to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have a low risk of hypoglycemia and are generally well tolerated. The limitations of using N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in lab experiments include their specificity for type 2 diabetes and their potential for interaction with other medications.
Orientations Futures
For research on N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors include the development of new N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors with improved efficacy and safety profiles. In addition, research is needed to determine the long-term effects of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors on cardiovascular outcomes in patients with type 2 diabetes. Finally, research is needed to determine the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide involves several steps. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 3-piperidinylpropanol in the presence of a Lewis acid catalyst to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine. The amine is then reacted with 2-pyridinecarboxylic acid chloride to form the final product.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been extensively studied in the treatment of type 2 diabetes. Several clinical trials have shown that N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors are effective in improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-19-10-9-18(21(14-19)30-2)15-25-22(27)11-8-17-6-5-13-26(16-17)23(28)20-7-3-4-12-24-20/h3-4,7,9-10,12,14,17H,5-6,8,11,13,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWCWHVGKGQMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)


![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)

![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)

